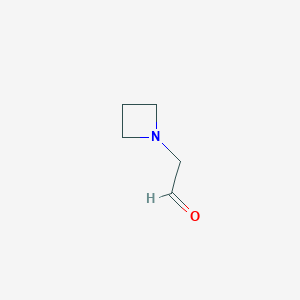
o-(Tetrahydrofuran-3-yl)serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(Tetrahydrofuran-3-yl)serine is a compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol It is a derivative of serine, an amino acid, and contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom
Vorbereitungsmethoden
The synthesis of o-(Tetrahydrofuran-3-yl)serine involves several stepsThe reaction conditions typically involve the use of Lewis acids as catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
o-(Tetrahydrofuran-3-yl)serine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
o-(Tetrahydrofuran-3-yl)serine has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme-substrate interactions due to its structural similarity to natural amino acidsIn industry, it can be used in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of o-(Tetrahydrofuran-3-yl)serine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
o-(Tetrahydrofuran-3-yl)serine can be compared with other similar compounds, such as tetrahydrofuran derivatives and other serine analogs. Similar compounds include tetrahydrofuran-2-ylmethanol and tetrahydrofuran-3-ylamine, which also contain the tetrahydrofuran ring but differ in their functional groups. The uniqueness of this compound lies in its combination of the tetrahydrofuran ring with the serine backbone, providing distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H13NO4 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
2-amino-3-(oxolan-3-yloxy)propanoic acid |
InChI |
InChI=1S/C7H13NO4/c8-6(7(9)10)4-12-5-1-2-11-3-5/h5-6H,1-4,8H2,(H,9,10) |
InChI-Schlüssel |
INQLDDDNKPKYBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1OCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


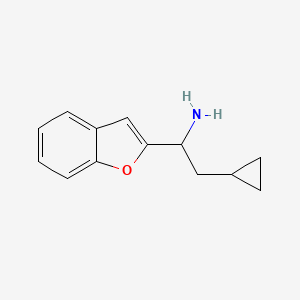
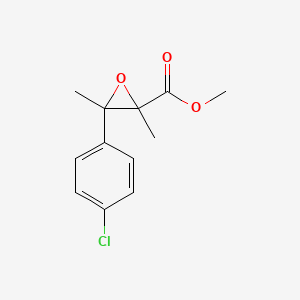
![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
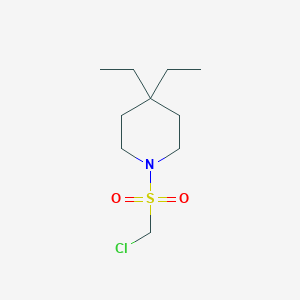
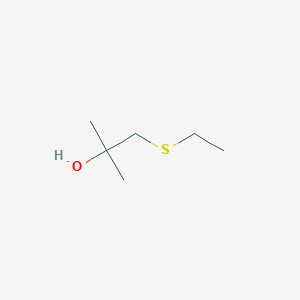
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B15301294.png)
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
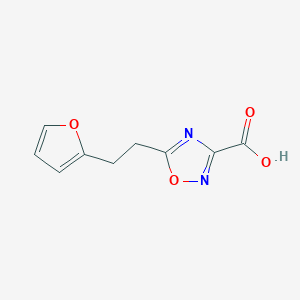
![1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B15301310.png)
![Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
![2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15301325.png)
